molecular formula C15H18N2OS B2758006 3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-38-3

3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2758006
CAS RN: 422526-38-3
M. Wt: 274.38
InChI Key: KDSXJHCXONXDRQ-UHFFFAOYSA-N
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Description

3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with the molecular formula C15H18N2OS and a molecular weight of 274.38 . It is a derivative of quinazolinone, a class of compounds that have broad applications in the biological, pharmaceutical, and material fields .


Synthesis Analysis

The synthesis of quinazolinones, such as 3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one, has been widely studied. A common method involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . Another method starts from 3-phenylquinazoline-2,4 (1H,3H)-dithione, and through a series of reactions, various derivatives of 3H-quinazolin-4-ones are synthesized .

Scientific Research Applications

Synthesis and Biological Activity

The compound 3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one and its derivatives have been explored for their synthesis and potential biological activities. In particular, derivatives of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one, a related structure, were synthesized and found to exhibit significant anti-monoamine oxidase and antitumor activities. These compounds were prepared through reactions with halides, leading to sulfanyl-substituted and 1-sulfanyl-substituted triazolobenzoquinazolines, showcasing the versatility of quinazolin-4-one derivatives in medicinal chemistry (Markosyan et al., 2015).

Antiviral Properties

Novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized using microwave-assisted techniques and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including various strains of influenza and severe acute respiratory syndrome corona. This study highlights the potential of quinazolin-4-one derivatives as antiviral agents, with certain compounds showing significant activity against avian influenza (H5N1) virus (Selvam et al., 2007).

Analgesic and Anti-inflammatory Activities

Research into the analgesic and anti-inflammatory properties of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, which are chemically similar to 3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one, revealed promising results. These compounds, synthesized by reacting the amino group of 3-ethyl-2-hydrazino quinazolin-4(3H)-one with various aldehydes and ketones, showed significant analgesic and anti-inflammatory activities in preclinical models, suggesting potential for development into new therapeutic agents (Sheorey et al., 2013).

Antimicrobial Evaluation

Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, indicating moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests the utility of quinazolinone derivatives in developing novel antimicrobial agents (Kapoor et al., 2017).

properties

IUPAC Name

3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c18-14-12-9-5-6-10-13(12)16-15(19)17(14)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSXJHCXONXDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one

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